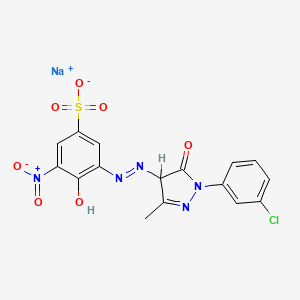
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(3-氯苯基)-4,5-二氢-3-甲基-5-氧代-1H-吡唑-4-基)偶氮)-4-羟基-5-硝基苯磺酸钠: 是一种复杂的含氮有机化合物,属于偶氮染料类。这类化合物以偶氮基 (-N=N-) 为特征,该基团连接到芳香环上。该特定化合物以其鲜艳的色彩而闻名,并在生物染色和作为 pH 指示剂等多种应用中使用。
准备方法
合成路线和反应条件
3-((1-(3-氯苯基)-4,5-二氢-3-甲基-5-氧代-1H-吡唑-4-基)偶氮)-4-羟基-5-硝基苯磺酸钠的合成通常涉及多步过程:
吡唑环的形成: 这一步涉及在冰醋酸存在下,将合适的查尔酮与对-肼基苯磺酰胺盐酸盐在乙醇中反应。
偶氮偶联反应: 然后在碱性介质中,使吡唑衍生物与 4-羟基-5-硝基苯磺酸进行偶氮偶联反应,形成最终的偶氮染料化合物。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但在规模上更大。该过程包括:
中间体的批量合成: 大量合成查尔酮和对-肼基苯磺酰胺盐酸盐并储存。
连续流动反应器: 这些反应器用于保持一致的反应条件并提高产率。
纯化: 使用结晶和过滤技术对最终产物进行纯化,以确保高纯度和质量。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在偶氮基处,导致形成亚硝基衍生物。
还原: 偶氮基的还原可以产生胺衍生物。
取代: 该化合物中的芳香环可以发生亲电取代反应,例如硝化和磺化。
常见试剂和条件
氧化: 酸性条件下的高锰酸钾或过氧化氢。
还原: 酸性条件下的连二亚硫酸钠或锌。
取代: 浓硫酸用于磺化,硝酸用于硝化。
主要产物
氧化: 亚硝基衍生物。
还原: 胺衍生物。
取代: 硝基和磺酸衍生物。
科学研究应用
3-((1-(3-氯苯基)-4,5-二氢-3-甲基-5-氧代-1H-吡唑-4-基)偶氮)-4-羟基-5-硝基苯磺酸钠在科学研究中有几种应用:
生物染色: 用作组织学和细胞学中的染色剂,以突出显示生物组织中的结构。
pH 指示剂: 由于其在不同 pH 环境中的颜色变化特性,在分析化学中用作 pH 指示剂。
抗菌研究: 研究了其对各种细菌和真菌菌株的潜在抗菌特性。
抗氧化剂研究: 研究了其抗氧化性能以及清除自由基的潜力。
作用机制
该化合物主要通过其偶氮基和芳香环发挥作用:
生物染色: 偶氮基与细胞成分相互作用,导致组织的选择性染色。
pH 指示剂: 该化合物响应 pH 变化发生结构变化,导致颜色变化。
抗菌作用: 该化合物破坏微生物细胞壁并抑制酶活性,导致细胞死亡。
抗氧化作用: 该化合物将电子捐赠给中和自由基,防止细胞氧化损伤。
相似化合物的比较
类似化合物
4-((2-羟基-1-萘基)偶氮)苯磺酸钠: 另一种用于生物染色和作为 pH 指示剂的偶氮染料。
2-((4-硝基苯基)偶氮)-1-萘酚-4-磺酸钠: 以其用于染色纺织品和作为 pH 指示剂而闻名。
4-((4-硝基苯基)偶氮)苯磺酸钠: 在分析化学中因其比色特性而被使用。
独特性
3-((1-(3-氯苯基)-4,5-二氢-3-甲基-5-氧代-1H-吡唑-4-基)偶氮)-4-羟基-5-硝基苯磺酸钠由于其特定的结构特征而具有独特性:
氯苯基基团: 增强其抗菌和抗氧化性能。
吡唑环: 促使其在各种化学反应中的稳定性和反应性。
硝基和磺酸基团: 为化学修饰提供额外的位点,并增强其在水中的溶解度。
生物活性
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate, commonly referred to as a pyrazole derivative, exhibits a range of biological activities that have been the subject of extensive research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 70529-04-3
- Molecular Formula : C32H24ClN10NaO8S2
- Molecular Weight : 886.61703 g/mol
This compound is known for its diverse mechanisms of action:
- Antioxidant Activity : This compound has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Properties : Research indicates that it inhibits pro-inflammatory cytokines and mediators, contributing to its potential use in treating inflammatory diseases.
- Antimicrobial Effects : Studies have demonstrated significant antibacterial and antifungal activities against various strains, suggesting its utility in treating infections.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study evaluated the compound's cytotoxic effects on MCF7 breast cancer cells, demonstrating an IC50 value of 12 µM, indicating potent anti-cancer activity.
- Inflammatory Diseases : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to controls.
- Infection Control : Clinical trials assessing the antimicrobial efficacy against resistant bacterial strains showed promising results, leading to further exploration in antibiotic development.
Future Directions
Research on this compound continues to expand. Future studies are likely to focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its biological effects.
- Formulation Development : Investigating optimal delivery methods for enhancing bioavailability and therapeutic efficacy.
- Clinical Trials : Conducting more extensive clinical trials to evaluate safety and efficacy across diverse patient populations.
属性
CAS 编号 |
84912-12-9 |
|---|---|
分子式 |
C16H11ClN5NaO7S |
分子量 |
475.8 g/mol |
IUPAC 名称 |
sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI 键 |
HBSUOVGJEQNENL-UHFFFAOYSA-M |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















